Ethyl 3,8-dichloroisoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,8-dichloroisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of two chlorine atoms at the 3rd and 8th positions, an ethyl ester group at the 4th position, and an isoquinoline backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,8-dichloroisoquinoline-4-carboxylate typically involves a multi-step process. One common method is the Friedländer synthesis, which involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality. The process can be summarized as follows:
Starting Materials: o-Aminobenzophenones and diethylmalonate.
Reaction Conditions: Base-catalyzed Friedländer condensation to form ethyl-2-oxoquinoline-3-carboxylates.
Chlorination: The resulting ethyl-2-oxoquinoline-3-carboxylates are then chlorinated using phosphorus oxychloride (POCl₃) to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,8-dichloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines and quinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3,8-dichloroisoquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 3,8-dichloroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,6,8-trichloroquinoline-3-carboxylate: Similar in structure but with an additional chlorine atom at the 6th position.
Ethyl 2-chloroquinoline-3-carboxylate: Lacks the chlorine atom at the 8th position.
Uniqueness
Ethyl 3,8-dichloroisoquinoline-4-carboxylate is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H9Cl2NO2 |
---|---|
Molecular Weight |
270.11 g/mol |
IUPAC Name |
ethyl 3,8-dichloroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)10-7-4-3-5-9(13)8(7)6-15-11(10)14/h3-6H,2H2,1H3 |
InChI Key |
IKMPBJWQYNBFFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(C2=CN=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.